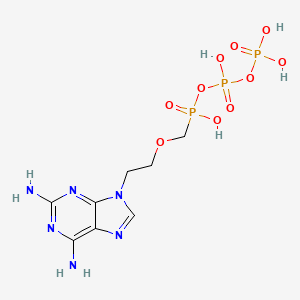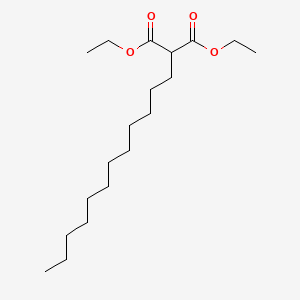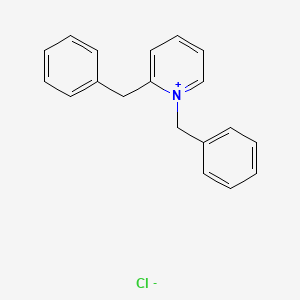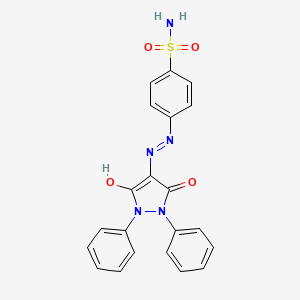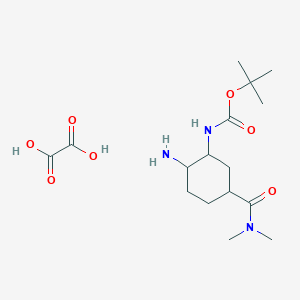
3-(2,4-Dinitrostyryl)-(6R, 7R)-7-(2-thienylacetamido)-ceph-3-em-4-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Nitrocefin is a chromogenic cephalosporin substrate widely used to detect the presence of beta-lactamase enzymes produced by various microbes. Beta-lactamase mediated resistance to beta-lactam antibiotics, such as penicillin, is a common resistance mechanism among bacteria, including members of the Enterobacteriaceae family . Nitrocefin is particularly valuable because it changes color from yellow to red upon hydrolysis by beta-lactamase, allowing for rapid visual detection .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of nitrocefin involves the synthesis of a cephalosporin core structure, followed by the introduction of a chromogenic group. The synthetic route typically includes the following steps:
Formation of the Cephalosporin Core: The cephalosporin core is synthesized through a series of reactions starting from 7-aminocephalosporanic acid.
Introduction of the Chromogenic Group: The chromogenic group, 2,4-dinitrophenyl, is introduced through a coupling reaction with the cephalosporin core.
Industrial Production Methods: Industrial production of nitrocefin follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is typically purified using chromatographic techniques and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions: Nitrocefin undergoes hydrolysis reactions catalyzed by beta-lactamase enzymes. The hydrolysis of the beta-lactam ring results in a color change from yellow to red .
Common Reagents and Conditions:
Reagents: Beta-lactamase enzymes, water.
Conditions: The reaction is typically carried out in aqueous solutions at neutral pH.
Major Products: The major product of the hydrolysis reaction is the degraded form of nitrocefin, which exhibits a red color .
Wissenschaftliche Forschungsanwendungen
Nitrocefin has a wide range of applications in scientific research, particularly in the fields of microbiology, biochemistry, and clinical diagnostics:
Microbiology: Used to detect beta-lactamase-producing bacteria, aiding in the study of antibiotic resistance mechanisms.
Biochemistry: Employed in enzyme assays to study the activity of beta-lactamase enzymes.
Clinical Diagnostics: Utilized in diagnostic tests to identify beta-lactamase-producing pathogens in clinical samples.
Industrial Applications: Applied in quality control processes to ensure the efficacy of beta-lactam antibiotics.
Wirkmechanismus
Nitrocefin exerts its effects through the hydrolysis of its beta-lactam ring by beta-lactamase enzymes. The hydrolysis reaction breaks the amide bond between the carbonyl carbon and the nitrogen in the beta-lactam ring, resulting in a color change from yellow to red. This color change allows for the visual detection of beta-lactamase activity .
Vergleich Mit ähnlichen Verbindungen
Uniqueness of Nitrocefin: Nitrocefin is unique due to its high sensitivity and rapid color change upon hydrolysis by beta-lactamase enzymes. This makes it an ideal substrate for detecting beta-lactamase activity in various research and clinical settings .
Eigenschaften
Molekularformel |
C21H16N4O8S2 |
|---|---|
Molekulargewicht |
516.5 g/mol |
IUPAC-Name |
7-[[4-(2,4-dinitrophenyl)-2-thiophen-2-ylbut-3-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C21H16N4O8S2/c26-18(22-17-19(27)23-14(21(28)29)7-9-35-20(17)23)13(16-2-1-8-34-16)6-4-11-3-5-12(24(30)31)10-15(11)25(32)33/h1-8,10,13,17,20H,9H2,(H,22,26)(H,28,29) |
InChI-Schlüssel |
LLRLNYXQHGJJLB-UHFFFAOYSA-N |
Kanonische SMILES |
C1C=C(N2C(S1)C(C2=O)NC(=O)C(C=CC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C4=CC=CS4)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


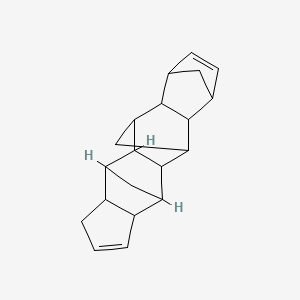
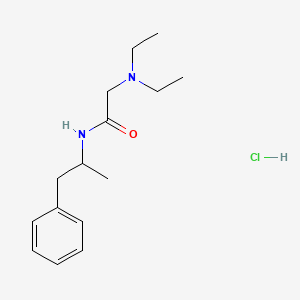
![2,5-Diphenyl-3-propyl-tetrahydro-pyrrolo[3,4-d]isoxazole-4,6-dione](/img/structure/B12808019.png)
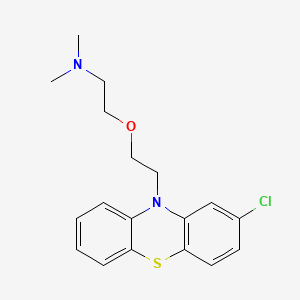
![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808029.png)

![4-[3-[4-[diethyl(methyl)azaniumyl]butoxycarbonyl]-2,4-diphenylcyclobutanecarbonyl]oxybutyl-diethyl-methylazanium;diiodide](/img/structure/B12808040.png)
